Cas no 1038721-15-1 (3-(4-bromothiophen-2-yl)methylazetidine)
3-(4-Bromothiophen-2-yl)methylazetidine is a brominated heterocyclic compound featuring an azetidine moiety linked to a thiophene ring. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Stille couplings, enabling further functionalization. The azetidine ring contributes to conformational rigidity, which can influence the biological activity of derived compounds. Its well-defined molecular architecture ensures consistent performance in research applications, particularly in the development of bioactive molecules. The compound is typically handled under inert conditions due to its sensitivity, and purity is critical for optimal results in synthetic workflows.

1038721-15-1 structure
商品名:3-(4-bromothiophen-2-yl)methylazetidine
3-(4-bromothiophen-2-yl)methylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromothiophen-2-yl)methylazetidine
- 1038721-15-1
- AKOS009260744
- 3-[(4-bromothiophen-2-yl)methyl]azetidine
- EN300-1262457
-
- インチ: 1S/C8H10BrNS/c9-7-2-8(11-5-7)1-6-3-10-4-6/h2,5-6,10H,1,3-4H2
- InChIKey: YKKMUBBRQGSVIC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CSC(=C1)CC1CNC1
計算された属性
- せいみつぶんしりょう: 230.97173g/mol
- どういたいしつりょう: 230.97173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 40.3Ų
3-(4-bromothiophen-2-yl)methylazetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1262457-1.0g |
3-[(4-bromothiophen-2-yl)methyl]azetidine |
1038721-15-1 | 1g |
$1599.0 | 2023-06-08 | ||
Enamine | EN300-1262457-2500mg |
3-[(4-bromothiophen-2-yl)methyl]azetidine |
1038721-15-1 | 2500mg |
$1931.0 | 2023-10-02 | ||
Enamine | EN300-1262457-0.5g |
3-[(4-bromothiophen-2-yl)methyl]azetidine |
1038721-15-1 | 0.5g |
$1536.0 | 2023-06-08 | ||
Enamine | EN300-1262457-5.0g |
3-[(4-bromothiophen-2-yl)methyl]azetidine |
1038721-15-1 | 5g |
$4641.0 | 2023-06-08 | ||
Enamine | EN300-1262457-0.1g |
3-[(4-bromothiophen-2-yl)methyl]azetidine |
1038721-15-1 | 0.1g |
$1408.0 | 2023-06-08 | ||
Enamine | EN300-1262457-0.25g |
3-[(4-bromothiophen-2-yl)methyl]azetidine |
1038721-15-1 | 0.25g |
$1472.0 | 2023-06-08 | ||
Enamine | EN300-1262457-2.5g |
3-[(4-bromothiophen-2-yl)methyl]azetidine |
1038721-15-1 | 2.5g |
$3136.0 | 2023-06-08 | ||
Enamine | EN300-1262457-100mg |
3-[(4-bromothiophen-2-yl)methyl]azetidine |
1038721-15-1 | 100mg |
$867.0 | 2023-10-02 | ||
Enamine | EN300-1262457-250mg |
3-[(4-bromothiophen-2-yl)methyl]azetidine |
1038721-15-1 | 250mg |
$906.0 | 2023-10-02 | ||
Enamine | EN300-1262457-5000mg |
3-[(4-bromothiophen-2-yl)methyl]azetidine |
1038721-15-1 | 5000mg |
$2858.0 | 2023-10-02 |
3-(4-bromothiophen-2-yl)methylazetidine 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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